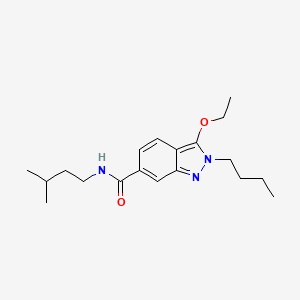

2-Butyl-3-ethoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide

Description

2-Butyl-3-ethoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide is a synthetic indazole derivative characterized by a carboxamide group at the 6-position, a 2-butyl substituent on the indazole core, a 3-ethoxy group, and an N-linked 3-methylbutyl chain. Its molecular weight and physicochemical properties can be inferred from related compounds, as discussed below.

Properties

CAS No. |

919107-24-7 |

|---|---|

Molecular Formula |

C19H29N3O2 |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

2-butyl-3-ethoxy-N-(3-methylbutyl)indazole-6-carboxamide |

InChI |

InChI=1S/C19H29N3O2/c1-5-7-12-22-19(24-6-2)16-9-8-15(13-17(16)21-22)18(23)20-11-10-14(3)4/h8-9,13-14H,5-7,10-12H2,1-4H3,(H,20,23) |

InChI Key |

WQRSKRTWHGTYDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:

Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole ring.

Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds to form the indazole ring.

Consecutive Formation of C–N and N–N Bonds: This approach uses 2-azidobenzaldehydes and amines to form the indazole ring without the need for catalysts or solvents.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide has several scientific research applications, including:

Medicinal Chemistry: Indazole derivatives are known for their potential as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents.

Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and targets.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. While the exact targets may vary, indazole derivatives often act by inhibiting enzymes or receptors involved in disease processes. For example, some indazole compounds are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The compound’s core indazole scaffold is shared with several analogs, but substitutions at the 3-position and N-alkyl chain differentiate its properties. Below is a comparative analysis with three structurally related indazole carboxamides from the evidence:

Analysis of Substituent Effects

3-Position Substitution (Ethoxy vs. Methoxy)

- The ethoxy group in the target compound increases steric bulk and lipophilicity compared to the methoxy group in 919107-00-9 and 919107-07-4. This substitution may enhance metabolic stability due to reduced susceptibility to oxidative demethylation .

- Ethoxy analogs (e.g., 919107-20-3) exhibit higher molecular weights (~341 vs. 327 for methoxy derivatives), which could influence solubility and membrane permeability .

N-Substituent Variations The 3-methylbutyl chain in the target compound is a branched alkyl group, contrasting with the 2-furanylmethyl (919107-00-9, 919107-20-3) and 4-phenylbutyl (919107-07-6) substituents. The 4-phenylbutyl group in 919107-07-6 adds significant lipophilicity and aromatic bulk, likely enhancing binding affinity to hydrophobic pockets but reducing aqueous solubility .

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The target compound’s 3-methylbutyl chain and ethoxy group likely confer moderate lipophilicity, intermediate between the polar furan derivatives and the highly lipophilic phenylbutyl analog.

- Metabolic Stability : Ethoxy and branched alkyl chains may reduce cytochrome P450-mediated metabolism compared to methoxy or furan-containing analogs .

Comparison with Non-Indazole Analogs

describes benzothiazole-based compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl) acetamides), which share carboxamide functionality but differ in core heterocycle. Benzothiazoles are associated with distinct biological targets (e.g., anti-inflammatory or anticancer activity) compared to indazoles, which are often explored as kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.